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Compound of Interest

Compound Name: Daclatasvir Impurity B

Cat. No.: B11930100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1]

Ensuring the purity and stability of Daclatasvir is critical for its safety and efficacy. Stability-

indicating assays are essential for identifying and quantifying degradation products that may

form during the manufacturing process or upon storage. This document provides detailed

application notes and protocols for the use of Daclatasvir Impurity B, a known related

substance of Daclatasvir, in the development and validation of stability-indicating analytical

methods.

Daclatasvir Impurity B is a structurally related compound that can be used as a reference

standard to accurately identify and quantify specific degradation pathways of the active

pharmaceutical ingredient (API).[1][2][3][4] The use of certified reference materials, such as

Daclatasvir Impurity B, is crucial for method validation, quality control, and regulatory

compliance.[2][5]
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Characteristic Information

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-

acetylpyrrolidin-2-yl]-1H-imidazol-5-

yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-

yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula C35H41N7O4[6]

Molecular Weight 623.74 g/mol [1]

CAS Number 2226541-13-3[6]

Experimental Protocols
Forced Degradation Studies of Daclatasvir
Forced degradation studies are performed to intentionally degrade the Daclatasvir sample

under various stress conditions to generate potential degradation products.[7] This helps in

developing a stability-indicating method that can separate the API from its degradation

products.

Materials and Reagents:

Daclatasvir pure drug

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H2O2)

HPLC grade water, acetonitrile, and methanol

Phosphate buffer

Protocol:

Acid Hydrolysis: Dissolve 10 mg of Daclatasvir in 10 mL of 0.1 N HCl. Reflux the solution at

80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration
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with mobile phase.

Alkaline Hydrolysis: Dissolve 10 mg of Daclatasvir in 10 mL of 0.1 N NaOH. Reflux the

solution at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable

concentration with mobile phase.

Oxidative Degradation: Dissolve 10 mg of Daclatasvir in 10 mL of 30% H2O2. Keep the

solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile

phase.

Thermal Degradation: Expose the solid Daclatasvir drug powder to a temperature of 105°C

in a hot air oven for 48 hours. Dissolve the stressed sample in the mobile phase to a suitable

concentration.

Photolytic Degradation: Expose the solid Daclatasvir drug powder to UV light (254 nm) and

visible light in a photostability chamber for 7 days. Dissolve the stressed sample in the

mobile phase to a suitable concentration.

Stability-Indicating HPLC Method
This protocol describes a general-purpose reverse-phase high-performance liquid

chromatography (RP-HPLC) method for the separation of Daclatasvir from its impurities and

degradation products.

Chromatographic Conditions:
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase A 0.05% o-phosphoric acid in water[7]

Mobile Phase B Acetonitrile

Gradient Program Time (min)

0

15

20

22

25

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 315 nm[7]

Injection Volume 10 µL

Preparation of Solutions:

Standard Solution: Prepare a stock solution of Daclatasvir (1 mg/mL) in methanol. Dilute this

stock solution with the mobile phase to obtain a working standard solution of 10 µg/mL.

Daclatasvir Impurity B Standard Solution: Prepare a stock solution of Daclatasvir Impurity
B (1 mg/mL) in methanol. Dilute this stock solution with the mobile phase to obtain a working

standard solution of 10 µg/mL.

Sample Solution: Prepare the forced degradation samples as described in section 3.1.

Application of Daclatasvir Impurity B in the Assay
Daclatasvir Impurity B certified reference material is utilized for the qualitative identification

and quantitative determination of this specific impurity in stability samples of Daclatasvir.
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Peak Identification and Specificity
Injection of Individual Standards: Inject the Daclatasvir standard solution and the

Daclatasvir Impurity B standard solution separately to determine their individual retention

times.

Spiking of Samples: Spike the degraded Daclatasvir sample solutions with the Daclatasvir
Impurity B standard solution.

Analysis: Inject the spiked sample into the HPLC system.

Confirmation: The presence of Daclatasvir Impurity B in the degraded sample is confirmed

if the peak at the corresponding retention time increases in area and maintains its shape.

This demonstrates the specificity of the method to detect and separate this impurity from

other components.

Quantification of Daclatasvir Impurity B
Preparation of Calibration Curve: Prepare a series of calibration standards of Daclatasvir
Impurity B by diluting the stock solution to concentrations ranging from the limit of

quantification (LOQ) to 150% of the expected impurity level (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Linearity: Inject each calibration standard in triplicate and plot a graph of the mean peak area

against the concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥

0.999.

Quantification in Samples: Inject the degraded sample solutions into the HPLC system.

Calculation: Calculate the concentration of Daclatasvir Impurity B in the samples by

interpolating the peak area from the calibration curve.

Data Presentation
Table 1: Summary of Forced Degradation Studies on Daclatasvir
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Stress Condition Reagents and Duration Observation

Acidic Hydrolysis 0.1 N HCl, 80°C, 4 hours
Significant degradation

observed[7]

Alkaline Hydrolysis 0.1 N NaOH, 80°C, 4 hours
Significant degradation

observed[7]

Oxidative Degradation
30% H2O2, Room Temp, 24

hours

Significant degradation

observed[7]

Thermal Degradation 105°C, 48 hours Minimal degradation

Photolytic Degradation UV and Visible light, 7 days Minimal degradation

Table 2: System Suitability Parameters for the HPLC Method

Parameter Acceptance Criteria

Tailing Factor (T) ≤ 2.0

Theoretical Plates (N) > 2000

Resolution (Rs) > 2.0 between adjacent peaks

%RSD for replicate injections ≤ 2.0%
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Experimental Workflow for Stability-Indicating Assay
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Caption: Workflow for the use of Daclatasvir Impurity B in a stability-indicating assay.
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Logical Relationship for Impurity Quantification
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Caption: Logical steps for identifying and quantifying an impurity using a reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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